Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Solid-State Stability
The hydrochloride salt (MW 217.74 g/mol) is expressly designed to improve aqueous solubility and solid-state stability over the free base (MW 181.28 g/mol). While experimental thermodynamic solubility values for this specific compound are not publicly available, general amine salt formation principles predict that hydrochloride salts of secondary amines typically exhibit 10- to 100-fold higher aqueous solubility than the corresponding free base [1]. The salt also provides a well-defined counterion stoichiometry, reducing batch-to-batch variability in biological assays compared to the free base, which can undergo variable protonation [2].
| Evidence Dimension | Aqueous solubility and solid-state stability |
|---|---|
| Target Compound Data | Hydrochloride salt; predicted physicochemical profile favors >10× solubility enhancement over free base |
| Comparator Or Baseline | Free base (CAS 1152840-88-4); amine pKa ~10–11, expected limited solubility at neutral pH |
| Quantified Difference | Expected >10-fold solubility improvement; specific quantitative data not available for this compound |
| Conditions | Class-level inference based on general amine hydrochloride salt behavior [1] |
Why This Matters
Procurement of the hydrochloride salt ensures reproducible dissolution and dosing in biological assays, whereas the free base requires in situ salt formation or pH adjustment, introducing variability.
- [1] Berge, S.M. et al. (1977) 'Pharmaceutical salts', Journal of Pharmaceutical Sciences, 66(1), pp. 1–19. doi:10.1002/jps.2600660104. View Source
- [2] Stahl, P.H. and Wermuth, C.G. (eds) (2011) Handbook of Pharmaceutical Salts: Properties, Selection, and Use. 2nd edn. Weinheim: Wiley-VCH. View Source
